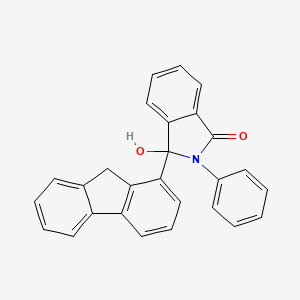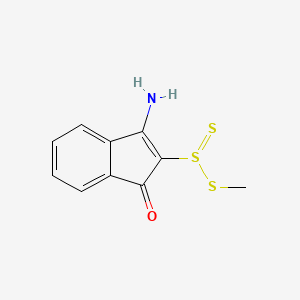
2-(Chloromethanesulfonyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethanesulfonyl)cycloheptan-1-one is an organic compound with the molecular formula C8H13ClO3S It is a derivative of cycloheptanone, featuring a chloromethanesulfonyl group attached to the cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethanesulfonyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cycloheptanone+Chloromethanesulfonyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethanesulfonyl)cycloheptan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethanesulfonyl group can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-(Chloromethanesulfonyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethanesulfonyl)cycloheptan-1-one involves its reactivity with nucleophiles and electrophiles. The chloromethanesulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The carbonyl group in the cycloheptanone ring can also undergo typical carbonyl chemistry, such as nucleophilic addition and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanone: The parent compound, lacking the chloromethanesulfonyl group.
2-Cyclohepten-1-one: An unsaturated analog with a double bond in the ring.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Uniqueness
2-(Chloromethanesulfonyl)cycloheptan-1-one is unique due to the presence of the chloromethanesulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Numéro CAS |
91586-93-5 |
|---|---|
Formule moléculaire |
C8H13ClO3S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-(chloromethylsulfonyl)cycloheptan-1-one |
InChI |
InChI=1S/C8H13ClO3S/c9-6-13(11,12)8-5-3-1-2-4-7(8)10/h8H,1-6H2 |
Clé InChI |
CQTMSCWBTBRYOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


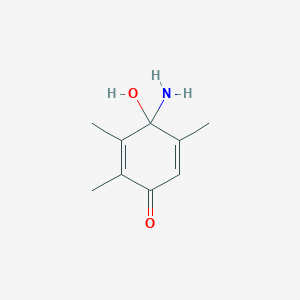
silane](/img/structure/B14358198.png)
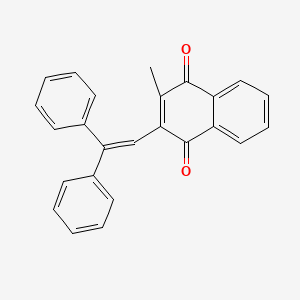
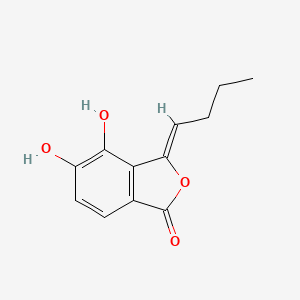
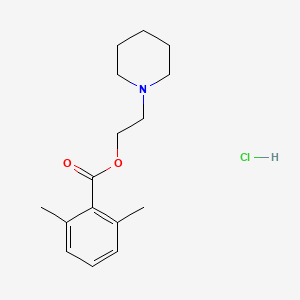

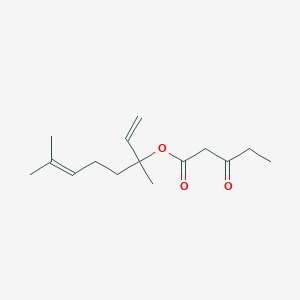
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
